methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c1-14-7(13)6-9-5-3-2-4(8)10-12(5)11-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNGEIDWAJVPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C(=N1)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474110 | |
| Record name | methyl 6-chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215530-61-3 | |
| Record name | methyl 6-chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-hydrazinylpyridazine with methyl chloroformate in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences among analogs:
Table 1: Structural Comparison of Triazolopyridazine/Pyrimidine Derivatives
* Hypothesized structure based on esterification of the carboxylic acid analog.
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in the analog from introduces strong electron-withdrawing properties, likely enhancing metabolic stability and altering binding interactions compared to the carboxylate/ester derivatives .
- Heterocycle Variation : The ethyl ester analog in features a pyrimidine ring instead of pyridazine, altering ring size and electronic distribution, which may influence biological target selectivity .
- Ester vs.
Table 2: Physicochemical and Hazard Data
Notes:
Q & A
Q. What are the key synthetic routes for methyl 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclization reactions using precursors like chlorinated pyridazines and triazole derivatives. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Catalyst Optimization : Bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are critical for deprotonation and cyclization .
- Temperature Control : Reactions often proceed at 80–100°C to balance kinetics and thermal degradation .
Q. Example Workflow :
React (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone with ethyl 4-bromo-3-methylbut-2-enoate in DMF.
Stir at 90°C for 8 hours under nitrogen.
Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate) .
Yield Optimization : Use statistical experimental design (e.g., factorial design) to test variables like solvent polarity, temperature, and stoichiometry .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents and confirms regiochemistry. For example, the methyl ester group appears as a singlet near δ 3.9 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths, angles, and torsional conformations. For analogous triazolopyridazines, twisted carboxylate groups (e.g., 55.6° from the core plane) are observed .
Critical Note : Cross-validate NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. The C-6 chloro group is a predicted hotspot for substitution due to its low LUMO energy .
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and activation energies for SNAr (nucleophilic aromatic substitution) pathways .
- Solvent Effects : Apply implicit solvation models (e.g., PCM) to simulate polar aprotic vs. protic environments .
Case Study : For similar triazolopyridazines, computational screening reduced experimental trials by 60% when optimizing Suzuki-Miyaura couplings .
Q. How should researchers address contradictions between experimental and computational data?
Methodological Answer:
- Step 1 : Verify experimental reproducibility (e.g., replicate NMR spectra under standardized conditions) .
- Step 2 : Reassess computational parameters (e.g., basis set choice, solvent model accuracy) .
- Step 3 : Use hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) to refine steric and electronic effects in bulky substituent systems .
Example : If DFT-predicted reaction barriers conflict with observed kinetics, incorporate dispersion corrections (e.g., D3-BJ) to improve accuracy .
Q. What experimental design strategies minimize variability when studying the compound’s bioactivity?
Methodological Answer:
- Response Surface Methodology (RSM) : Optimize concentration, pH, and temperature in bioassays using central composite design .
- Blocking Techniques : Control batch-to-batch variability by synthesizing all test samples in a single campaign .
- Negative Controls : Include triazole-free analogs to isolate the triazolopyridazine core’s biological effects .
Data Validation : Apply ANOVA to distinguish signal from noise in dose-response curves .
Safety and Handling
Q. What precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335: May cause respiratory irritation) .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .
Emergency Protocol : In case of accidental ingestion, administer activated charcoal and seek medical attention (H302: Harmful if swallowed) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
